REACTION_CXSMILES
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[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl:14][CH2:15][C:16](Cl)=[O:17]>>[Cl:14][CH2:15][C:16]([N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=2)[CH2:8][CH2:9][CH2:10]1)=[O:17]
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Name
|
|
Quantity
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4.41 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C2CCCNC2=C1
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Name
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|
Quantity
|
2.2 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
ClCC(=O)N1CCCC2=CC=C(C=C12)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |